molecular formula C20H18NNaO3S B1671290 Englitazone sodium CAS No. 109229-57-4

Englitazone sodium

Número de catálogo: B1671290
Número CAS: 109229-57-4
Peso molecular: 375.4 g/mol
Clave InChI: JQWYNJRCVYGLMO-GPPXSFHXSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La englitazona sódica se puede sintetizar mediante un proceso de varios pasos que implica la formación de intermedios clave. Un método común implica la halociclización de 2-alquenilfenoles y enaminas utilizando catalizadores quirales de amidofosfato y halo-ácidos de Lewis . Este proceso da como resultado la formación de cromanos halogenados quirales, que pueden transformarse posteriormente en englitazona sódica.

Métodos de producción industrial: La producción industrial de englitazona sódica suele implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La englitazona sódica se somete a varias reacciones químicas, entre ellas:

    Oxidación: La englitazona sódica se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.

    Reducción: Las reacciones de reducción pueden convertir la englitazona sódica en sus formas reducidas, como los tioles.

    Sustitución: La englitazona sódica puede participar en reacciones de sustitución nucleofílica, donde el ion sodio es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

    Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.

    Sustitución: Los nucleófilos como los haluros y los alcóxidos se utilizan a menudo en reacciones de sustitución.

Productos principales:

Aplicaciones Científicas De Investigación

Ion Channel Modulation

Research indicates that englitazone sodium also affects ion channel activity. A study demonstrated that englitazone inhibits ATP-sensitive potassium (KATP) channels and calcium-activated non-selective cation (NSCa) channels in insulin-secreting cells. The inhibition of these channels contributes to its antidiabetic effects by promoting insulin secretion under specific conditions .

Diabetes Management

This compound has been primarily studied for its efficacy in managing T2DM. Clinical trials have shown that it improves glycemic control by reducing fasting plasma glucose levels and hemoglobin A1c (HbA1c) levels. In one study, englitazone administration resulted in significant improvements in glucose tolerance and increased adiponectin levels, a marker associated with enhanced insulin sensitivity .

Cardiovascular Benefits

Recent studies suggest that englitazone may also confer cardiovascular benefits. Thiazolidinediones, including englitazone, have been associated with reduced risks of heart failure and improved cardiovascular outcomes in diabetic patients . This is particularly relevant given the high prevalence of cardiovascular disease among individuals with diabetes.

Efficacy in Specific Populations

A clinical study focusing on early IgA nephropathy patients indicated that treatment with this compound led to reduced urinary protein levels and stabilized renal function. These findings suggest potential renal protective effects, which could be beneficial for diabetic patients at risk for nephropathy .

Comparative Studies

Comparative studies involving this compound and other antidiabetic agents highlight its unique pharmacological profile. For instance, when compared to sodium-glucose co-transporter-2 (SGLT2) inhibitors, englitazone demonstrated distinct mechanisms of action without overlapping pathways, making it a suitable candidate for combination therapies .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties that support its clinical use. It is well-absorbed following oral administration, with peak plasma concentrations typically reached within a few hours. The safety profile appears acceptable, with common side effects being manageable and not significantly impacting patient adherence to therapy .

Data Summary Table

Application AreaFindings/OutcomesReferences
Diabetes ManagementImproved glucose tolerance; reduced fasting plasma glucose and HbA1c levels ,
Cardiovascular BenefitsReduced risk of heart failure; improved cardiovascular outcomes
Renal ProtectionReduced urinary protein levels; stabilized renal function in IgA nephropathy patients
Ion Channel ModulationInhibition of KATP and NSCa channels contributing to enhanced insulin secretion

Mecanismo De Acción

La englitazona sódica ejerce sus efectos actuando como agonista del receptor activado por proliferador de peroxisomas gamma (PPARγ). Este receptor participa en la regulación del metabolismo de la glucosa y los lípidos. Al activar el PPARγ, la englitazona sódica aumenta la sensibilidad a la insulina, lo que lleva a una mejor captación y utilización de la glucosa en los tejidos periféricos. Además, inhibe los canales de potasio sensibles al ATP y los canales catiónicos no selectivos activados por el calcio, lo que contribuye a sus efectos hipoglucémicos .

Comparación Con Compuestos Similares

La englitazona sódica forma parte de la clase de las tiazolidindionas, que incluye varios otros compuestos con propiedades similares. Algunos de estos compuestos incluyen:

  • Ciglitazona
  • Darglitazona
  • Netoglitazona
  • Troglitazona
  • Rivoglitazona
  • Pioglitazona
  • Lobeglitazona
  • Rosiglitazona

Singularidad: La englitazona sódica es única en su estructura molecular específica, que contribuye a su perfil farmacológico distinto. En comparación con otras tiazolidindionas, ha mostrado diferentes afinidades de unión y potenciales de activación para el PPARγ, lo que lleva a variaciones en su eficacia terapéutica y perfil de efectos secundarios .

Actividad Biológica

Englitazone sodium, the sodium salt form of englitazone, belongs to the thiazolidinedione class of antidiabetic agents. This compound has garnered attention for its significant biological activity, particularly in the management of diabetes mellitus. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily functions as an antihyperglycemic agent . It enhances insulin sensitivity and glucose metabolism through several mechanisms:

  • PPAR Activation : this compound acts as a selective agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-gamma. This activation promotes the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .
  • Adiponectin Modulation : The compound has been shown to increase adiponectin levels in adipose tissue, which is critical for improving insulin sensitivity. Studies indicate that this compound treatment leads to a reduction in serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), enhancing insulin signaling pathways .
  • Ion Channel Interaction : this compound also modulates ion channel activity, which may have implications for cardiovascular health and metabolic regulation.

Therapeutic Applications

This compound is primarily utilized in the treatment of type 2 diabetes mellitus due to its antihyperglycemic properties. Its applications extend beyond glucose regulation:

  • Cardiovascular Health : Preliminary studies suggest potential benefits in cardiovascular disease management due to its effects on ion channels and lipid profiles.
  • Metabolic Disorders : Given its ability to enhance insulin sensitivity and modulate adipokines like adiponectin, this compound may be beneficial in treating various metabolic disorders associated with obesity and insulin resistance .

Comparative Analysis with Other Thiazolidinediones

This compound shares structural similarities with other thiazolidinediones such as rosiglitazone and pioglitazone. The following table summarizes their characteristics:

Compound NameChemical FormulaUnique Features
Englitazone C_{19}H_{20}N_{2}O_{3}SSelective PPAR-gamma agonist; favorable adiponectin modulation
Rosiglitazone C_{20}H_{21}N_{3}O_{3}SStrong PPAR-gamma agonist; associated with cardiovascular risks
Pioglitazone C_{19}H_{20}N_{2}O_{3}SBetter safety profile; effective in reducing insulin resistance

This compound's unique mechanism of action on ion channels and its favorable effects on adiponectin levels may offer advantages over other compounds in treating metabolic disorders associated with diabetes.

Case Studies and Research Findings

  • Insulin Sensitivity Improvement : In a study involving pregnant rats, this compound was shown to improve glucose tolerance significantly. The treatment resulted in increased adiponectin levels while reducing IRS-1 serine phosphorylation, indicating enhanced insulin sensitivity .
  • Cardiac Effects : Research indicates that thiazolidinediones, including this compound, can block cardiac K_ATP channels at clinically relevant doses. This action raises concerns about potential arrhythmogenic effects during ischemic conditions .
  • Hypoglycemic Activity : In controlled experiments, this compound demonstrated substantial hypoglycemic effects when administered at dosages comparable to other antidiabetic agents, reinforcing its potential as an effective treatment option for diabetes management .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Englitazone sodium’s mechanism of action in metabolic disorders?

  • Answer: Prioritize in vitro models (e.g., adipocyte differentiation assays) to isolate molecular pathways, followed by in vivo rodent models (e.g., high-fat diet-induced insulin resistance) for translational validation. Ensure alignment with PICOT criteria: specify P opulation (e.g., diabetic mice), I ntervention (this compound dosage), C omparator (placebo/alternative therapies), O utcome (improved glucose tolerance), and T imeframe (6–12 weeks) . Validate model selection using FINER criteria (Feasibility, Novelty, Ethics) .

Q. How should dose-response studies for this compound be structured to balance efficacy and toxicity?

  • Answer: Use a tiered approach:

  • Phase 1: In vitro assays (e.g., PPAR-γ activation in 3T3-L1 cells) to identify effective concentration ranges.
  • Phase 2: Acute in vivo dosing (single-dose pharmacokinetics) to assess bioavailability and acute toxicity.
  • Phase 3: Chronic dosing (4–8 weeks) in disease models with endpoints like HbA1c, liver enzymes, and histopathology.
  • Data Collection: Employ standardized protocols (e.g., CLSI guidelines) for consistency. Include negative controls and cross-validate using orthogonal methods (e.g., ELISA for biomarkers vs. RNA-seq for pathway analysis) .

Q. What are the key methodological pitfalls in measuring this compound’s off-target effects?

  • Answer:

  • Pitfall 1: Overreliance on single-omics platforms (e.g., transcriptomics alone). Solution: Integrate proteomics/metabolomics to capture post-translational modifications.
  • Pitfall 2: Inadequate controls for solvent effects (e.g., DMSO in cell culture). Solution: Include solvent-only controls and use low solvent concentrations (<0.1%).
  • Pitfall 3: Confounding by comorbid conditions (e.g., hyperlipidemia in diabetic models). Solution: Stratify cohorts by metabolic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s efficacy across preclinical studies?

  • Answer: Conduct a systematic meta-analysis:

  • Step 1: Define inclusion criteria (e.g., peer-reviewed studies using standardized dosing).
  • Step 2: Stratify by model type (e.g., genetic vs. diet-induced diabetes).
  • Step 3: Apply statistical tools (e.g., random-effects models) to account for heterogeneity.
  • Step 4: Identify confounders (e.g., sex differences in rodent responses) and propose adjusted experimental frameworks .

Q. What strategies optimize this compound’s delivery in complex in vivo models (e.g., obesity with renal comorbidities)?

  • Answer:

  • Strategy 1: Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust dosing for altered drug clearance in obese models.
  • Strategy 2: Employ targeted delivery systems (e.g., nanoparticle encapsulation) to enhance renal uptake.
  • Strategy 3: Monitor multi-organ endpoints (e.g., glomerular filtration rate, adipose tissue inflammation) using non-invasive imaging (MRI/PET) .

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound’s pleiotropic effects?

  • Answer:

  • Workflow:

Perform RNA-seq on target tissues (e.g., liver, adipose) to identify differentially expressed genes.

Conduct LC-MS metabolomics to profile downstream metabolites (e.g., fatty acids, acyl-carnitines).

Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) to map gene-metabolite networks.

  • Validation: Apply CRISPR/Cas9 knockout of key nodes (e.g., PPAR-γ) to confirm mechanistic links .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects?

  • Answer:

  • Longitudinal Analysis: Mixed-effects models to account for intra-subject variability.
  • Survival Analysis: Kaplan-Meier curves for time-to-event endpoints (e.g., onset of nephropathy).
  • Power Analysis: Use pilot data to estimate sample sizes (G*Power software) and avoid Type II errors .

Q. How should researchers address batch variability in this compound’s chemical synthesis?

  • Answer:

  • Quality Control:
  • HPLC-PDA: Purity >98% with UV spectrum matching reference standards.
  • NMR: Confirm structural integrity (e.g., absence of sulfonic acid byproducts).
  • Documentation: Adhere to ACS reagent-grade specifications for reproducibility .

Q. Data Presentation Standards

Q. What are the best practices for presenting this compound’s preclinical data in manuscripts?

  • Answer:

  • Tables: Include processed data (mean ± SEM, p-values) in the main text; raw data in supplements.
  • Figures: Use scatterplots with regression lines for dose-response relationships.
  • Ethics: Disclose animal welfare compliance (e.g., ARRIVE guidelines) .

Q. How to structure a research question evaluating this compound’s synergy with existing antidiabetic therapies?

  • Answer: Apply the FLOAT method:
  • F ocus: Synergistic glucose-lowering effects.
  • L ink: Compare monotherapy vs. combination (e.g., Englitazone + metformin).
  • O perationalize: Primary endpoint = HbA1c reduction; secondary = adverse events.
  • A nalyze: ANOVA with post-hoc Tukey tests.
  • T imeframe: 12-week trial .

Propiedades

Número CAS

109229-57-4

Fórmula molecular

C20H18NNaO3S

Peso molecular

375.4 g/mol

Nombre IUPAC

sodium;5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1/t16-,18?;/m1./s1

Clave InChI

JQWYNJRCVYGLMO-GPPXSFHXSA-M

SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

SMILES isomérico

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)O[C@H]1CC4=CC=CC=C4.[Na+]

SMILES canónico

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Englitazone sodium;  ENGLITAZONE SODIUM;  Englitazone sodium (USAN);  Englitazone sodium [USAN];  CP-72467-2;  CP-72,467-2;  D03996.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Englitazone sodium
Englitazone sodium
Englitazone sodium
Englitazone sodium
Englitazone sodium
Englitazone sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.